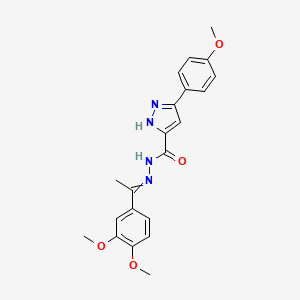
SKi-178
Vue d'ensemble
Description
SKi-178: is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a carboxylic acid group, a methoxyphenyl group, and a dimethoxyphenyl group, making it a molecule of interest in various fields of scientific research.
Applications De Recherche Scientifique
SKi-178 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary targets of SKi-178 are Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2) . These enzymes play a central role in the sphingolipid metabolic pathway, regulating the intracellular equilibrium between pro-apoptotic Ceramide (Cer) and pro-mitogenic/pro-survival Sphingosine-1-phosphate (S1P), also known as the "Sphingolipid Rheostat" .
Mode of Action
This compound acts as a potent inhibitor of SphK1 and SphK2 . It disrupts the balance of the “Sphingolipid Rheostat”, leading to an increase in pro-apoptotic Ceramide and a decrease in pro-mitogenic/pro-survival S1P . This shift promotes apoptosis and inhibits cell proliferation . Additionally, this compound also acts as a microtubule disrupting agent, further promoting cell death .
Biochemical Pathways
This compound affects the sphingolipid metabolic pathway by inhibiting SphK1 and SphK2 . This leads to an increase in Ceramide, a molecule that promotes apoptosis, and a decrease in S1P, which promotes cell survival and proliferation . The disruption of microtubule dynamics is another significant effect of this compound, which leads to cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that this compound is cytotoxic to numerous cancer cell lines at low to sub-micromolar concentrations , suggesting that it has good cellular permeability and bioavailability.
Result of Action
This compound has been shown to potently inhibit cell viability, proliferation, cell cycle progression, and cell migration, causing robust cell death and apoptosis . It impairs mitochondrial functions, causing mitochondrial depolarization, reactive oxygen species production, and ATP depletion . Furthermore, this compound inhibits Akt-mTOR activation and induces JNK activation in cancer cells .
Analyse Biochimique
Biochemical Properties
The compound “SKi-178” directly target engages both Sphingosine Kinase 1 and 2 . It interacts with these enzymes, leading to their inhibition. This interaction plays a crucial role in its biochemical reactions .
Cellular Effects
“this compound” has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, leading to the disruption of the microtubule network and the induction of apoptosis .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, “this compound” demonstrates a sustained effect on cellular function .
Dosage Effects in Animal Models
The effects of “this compound” vary with different dosages in animal models .
Transport and Distribution
Current research is focused on understanding any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Current research is investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SKi-178 typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic or basic medium, depending on the specific conditions required for the desired product.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of an appropriate precursor, such as an aldehyde or alcohol, using oxidizing agents like potassium permanganate or chromium trioxide.
Attachment of the Methoxyphenyl and Dimethoxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions. The methoxy and dimethoxy groups can be added using methoxy-substituted benzene derivatives and appropriate electrophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
SKi-178 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, alkyl halides, and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
SKi-178 is unique due to its specific combination of functional groups and structural features. The presence of both methoxyphenyl and dimethoxyphenyl groups, along with the pyrazole ring and carboxylic acid group, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-13(15-7-10-19(28-3)20(11-15)29-4)22-25-21(26)18-12-17(23-24-18)14-5-8-16(27-2)9-6-14/h5-12H,1-4H3,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFUWEBOUKIKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


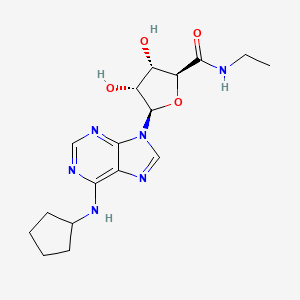
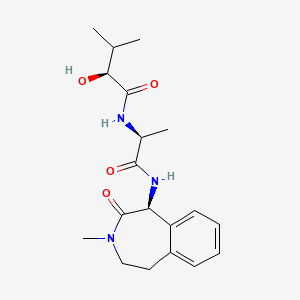
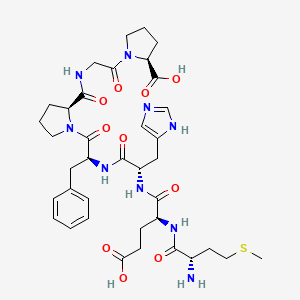
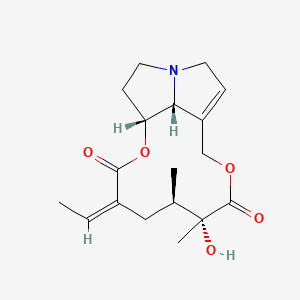
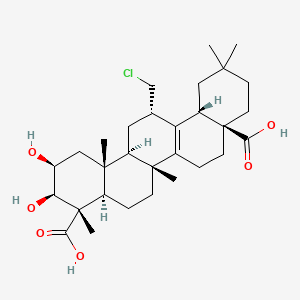
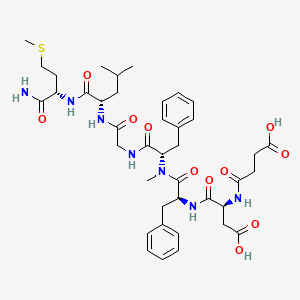

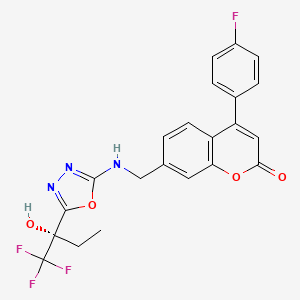
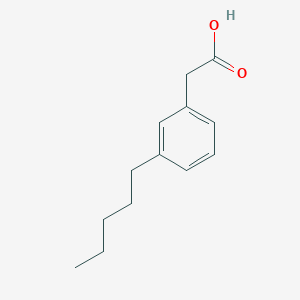
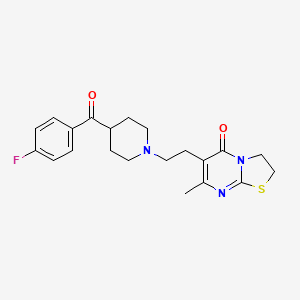
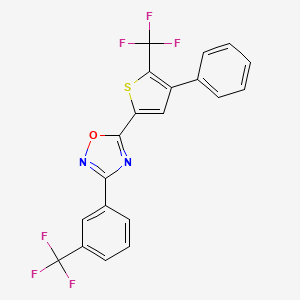
![11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione](/img/structure/B1681743.png)


